molecular formula C18H18ClNO2 B3172058 (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone CAS No. 946714-89-2

(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone

Cat. No.: B3172058
CAS No.: 946714-89-2
M. Wt: 315.8 g/mol
InChI Key: JHVKILBUWGVULU-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone is an organic compound that belongs to the class of diphenylmethanes This compound is characterized by the presence of a chlorophenyl group and a piperidinyloxy group attached to a central methanone moiety

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Dosage Effects in Animal Models

The effects of (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone at different dosages in animal models are not well studied. Similar compounds have shown significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone typically involves the condensation of 4-chlorobenzoyl chloride with 4-(4-piperidinyloxy)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The reaction mixture is then refluxed in an appropriate solvent such as tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone, also referred to as compound 1, is an organic compound known for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C16H17ClO2
  • Molecular Weight : Approximately 274.76 g/mol
  • CAS Number : 946759-28-0

The compound features a chlorophenyl group and a piperidinyloxy moiety, which are significant for its biological interactions. The presence of the carbonyl group classifies it as a ketone, contributing to its reactivity and interaction with various biological targets.

Interaction with Biological Targets

Research indicates that this compound interacts with several biological targets:

  • Receptor-Ligand Interactions : The compound has been investigated as a biochemical probe for studying receptor-ligand interactions, particularly in the context of neurotransmitter systems.
  • Enzyme Modulation : Similar compounds have shown the ability to influence enzyme activity, impacting cellular signaling pathways and gene expression.

Cellular Effects

The compound's structural characteristics suggest that it may affect cell function through various mechanisms:

  • Influence on Cell Signaling : It is hypothesized that the compound may modulate signaling pathways related to neurotransmission, potentially affecting dopamine and serotonin systems.
  • Gene Expression Alteration : By interacting with specific receptors or enzymes, it may lead to changes in gene expression profiles associated with various physiological processes.

While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest:

  • Receptor Binding : The compound likely binds to specific receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.
  • Enzyme Inhibition : It may inhibit or activate certain enzymes, leading to downstream effects on cellular metabolism and signaling.

Potential Therapeutic Effects

The exploration of this compound has revealed several potential therapeutic applications:

  • Analgesic Properties : Similar compounds have demonstrated significant analgesic activity in animal models, suggesting potential use in pain management.
  • Neurological Disorders : Due to its interaction with neurotransmitter systems, it is being investigated for possible applications in treating neurological disorders such as depression and anxiety.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameMolecular FormulaKey Features
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanoneC16H17ClO2Contains pyrrolidine; potential different biological activity.
(3-Chlorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanoneC18H22ClN2O2Incorporates piperazine; may exhibit different pharmacological properties.

This table underscores the uniqueness of this compound due to its specific combination of functional groups.

Properties

IUPAC Name

(4-chlorophenyl)-(4-piperidin-4-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-15-5-1-13(2-6-15)18(21)14-3-7-16(8-4-14)22-17-9-11-20-12-10-17/h1-8,17,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVKILBUWGVULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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